molecular formula C16H11N7O B5272873 1-HYDROXY-3-METHYL-2-[(4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE

1-HYDROXY-3-METHYL-2-[(4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE

Cat. No.: B5272873
M. Wt: 317.30 g/mol
InChI Key: SNKMRJNLYOYVKA-GHXNOFRVSA-N
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Description

1-HYDROXY-3-METHYL-2-[(4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a pyrido[1,2-a][1,3]benzimidazole core, a triazole ring, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-HYDROXY-3-METHYL-2-[(4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[1,2-a][1,3]benzimidazole core, followed by the introduction of the triazole ring through cyclization reactions. The final step involves the addition of the cyanide group under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-HYDROXY-3-METHYL-2-[(4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

1-HYDROXY-3-METHYL-2-[(4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-HYDROXY-3-METHYL-2-[(4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .

Properties

IUPAC Name

(2Z)-3-methyl-1-oxo-2-[(1,2,4-triazol-4-ylamino)methylidene]pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N7O/c1-10-11(6-17)15-21-13-4-2-3-5-14(13)23(15)16(24)12(10)7-20-22-8-18-19-9-22/h2-5,7-9,20H,1H3/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKMRJNLYOYVKA-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=O)C1=CNN4C=NN=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=C(C2=NC3=CC=CC=C3N2C(=O)/C1=C\NN4C=NN=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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